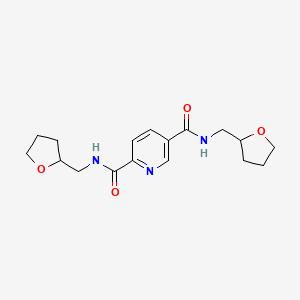
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-804598 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide selectively blocks the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of the inflammasome. By blocking the P2X7 receptor, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide reduces inflammation and neuronal damage in neurodegenerative diseases, reduces pain sensitivity in chronic pain, and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has several biochemical and physiological effects, including reducing inflammation and neuronal damage in neurodegenerative diseases, reducing pain sensitivity in chronic pain, and inhibiting the growth and metastasis of cancer cells. N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its selectivity for the P2X7 receptor, its ability to reduce inflammation and neuronal damage in neurodegenerative diseases, and its ability to reduce pain sensitivity in chronic pain. The limitations of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.
Future Directions
For the research on N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide include further studies to determine its optimal dosage and administration, its potential use in combination with other drugs for the treatment of neurodegenerative diseases, chronic pain, and cancer, and its potential use in other diseases and conditions. Additionally, further studies are needed to determine the long-term effects of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide on the P2X7 receptor and its potential for the development of drug resistance.
Synthesis Methods
The synthesis of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide involves several steps, including the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2-furanmethanol to give the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the final product, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide.
Scientific Research Applications
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, chronic pain, and cancer. In neurodegenerative diseases, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce inflammation and neuronal damage in animal models of Alzheimer's disease and multiple sclerosis. In chronic pain, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. In cancer, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells.
properties
IUPAC Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQVENVKACFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)
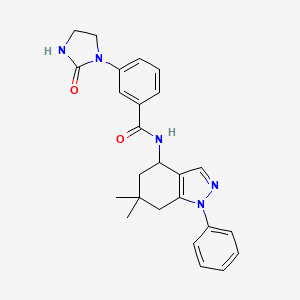

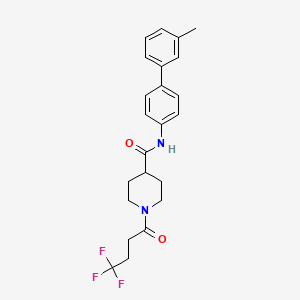
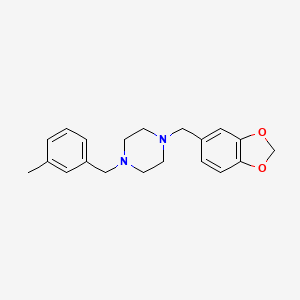
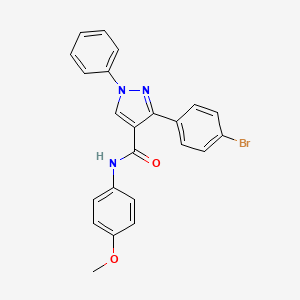
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
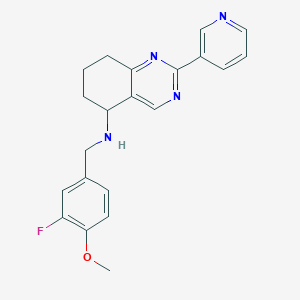
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
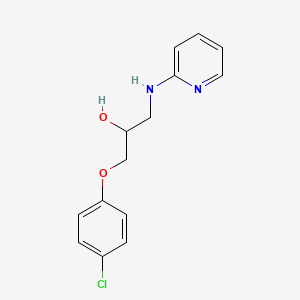
![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)